![molecular formula C11H16FN3 B1489072 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2092286-76-3](/img/structure/B1489072.png)
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, or simply FMPA, is a synthetic, fluorinated piperidine derivative with a wide range of applications in the scientific research field. It is a white, crystalline, odorless solid with a melting point of approximately 150°C. FMPA is commonly used in organic synthesis as a building block for the preparation of various compounds, such as amines, amides, and aryl halides. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . Compounds with piperidine moiety show a wide variety of biological activities, and their synthesis has long been widespread .
Antiviral Applications
Some piperidine derivatives have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), comparable to remdesivir .
Antimalarial Applications
Piperidine derivatives are also being utilized as antimalarial agents . Their unique structure and properties make them effective in combating malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . Their unique structure allows them to interact with and inhibit the growth of various types of microbes and fungi.
Antihypertensive Applications
Piperidine derivatives have been used as antihypertensive agents . They can help to lower blood pressure and are used in the treatment of hypertension.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help to reduce pain and inflammation in the body.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help to manage symptoms of various psychiatric disorders.
properties
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c12-7-9-3-2-6-15(8-9)11-10(13)4-1-5-14-11/h1,4-5,9H,2-3,6-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEFCXGRSYUIDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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